Structural Differentiation: 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol vs. 2-(1,3-Thiazol-2-ylmethoxy)ethanol (CAS 878001-15-1)
2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol is a structural isomer of 2-(1,3-thiazol-2-ylmethoxy)ethanol (CAS 878001-15-1). The key differentiation is the position of the oxygen atom in the side chain. In the target compound, the oxygen is directly attached to the thiazole ring at the 1-position of the ethanol group (forming a secondary alcohol), whereas in the analog, the oxygen is part of a methoxy group linking the thiazole ring to an ethanol moiety [1]. This results in a different hydrogen bond donor/acceptor profile. The target compound has 1 hydrogen bond donor (the secondary alcohol) and 4 hydrogen bond acceptors [2]. This contrasts with the analog, which has 1 donor (primary alcohol) and 4 acceptors. The difference in alcohol type (secondary vs. primary) directly impacts reactivity, metabolic stability, and potential for stereoselective interactions.
| Evidence Dimension | Hydrogen Bond Donor Type and Position |
|---|---|
| Target Compound Data | Secondary alcohol (1 HBD) directly on the carbon adjacent to the thiazole ring |
| Comparator Or Baseline | 2-(1,3-Thiazol-2-ylmethoxy)ethanol (CAS 878001-15-1): Primary alcohol (1 HBD) at the terminus of a methoxyethyl chain |
| Quantified Difference | Positional isomerism leading to different chemical and biological properties |
| Conditions | Structural comparison based on SMILES notation and PubChem data |
Why This Matters
For medicinal chemists, the secondary alcohol offers a chiral center and different metabolic liabilities compared to a primary alcohol, influencing lead optimization strategies.
- [1] Chemsrc. (2018). 2-(1,3-Thiazol-2-ylmethoxy)ethanol. CAS 878001-15-1. View Source
- [2] PubChem. (2025). 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol. Compound Summary, CID 46785207. View Source
